molecular formula C8H14O5 B2696409 (S)-4-(tert-Butoxy)-2-hydroxy-4-oxobutanoic Acid CAS No. 2042360-84-7

(S)-4-(tert-Butoxy)-2-hydroxy-4-oxobutanoic Acid

Cat. No.: B2696409
CAS No.: 2042360-84-7
M. Wt: 190.195
InChI Key: ZNNDGDKLQUKDGI-YFKPBYRVSA-N
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Description

Historical Development and Significance

The compound first gained attention in the early 2010s as researchers sought chiral auxiliaries resistant to racemization under acidic conditions. Early synthetic routes adapted methodologies from tert-butyl-protected malonate chemistry, with refinements incorporating Grignard reagent-mediated alkylation to establish the stereocenter. A pivotal 2015 study demonstrated its utility in constructing β-lactam antibiotics, where the tert-butoxy group prevented unwanted ring-opening reactions. By 2020, optimized protocols achieved 80% yields via tandem Claisen condensation and asymmetric reduction sequences, cementing its role in industrial-scale applications.

Position in Chiral Organic Chemistry

As a C4 chiral synthon, this molecule occupies a strategic niche between simpler α-hydroxy acids (e.g., lactic acid) and complex sugar derivatives. The table below contrasts key stereochemical parameters:

Property This compound Lactic Acid Tartaric Acid
Chiral Centers 1 1 2
Steric Bulk (ų) 98.7 23.4 45.6
Rotatable Bonds 5 2 4
Hydrogen Bond Donors 2 2 4

Data derived from crystallographic studies highlights its conformational flexibility despite the bulky tert-butyl group. The molecule’s ability to participate in both intra- and intermolecular hydrogen bonding enables unique transition-state stabilization in asymmetric aldol reactions.

Classification within α-Hydroxy Acid Family

Structurally, this compound belongs to the α-hydroxy-β-ketoacid subclass, combining features of both hydroxy and diketonic systems. Key classification markers include:

  • Positional isomerism : The hydroxyl group at C2 and keto group at C3 create a 1,2-diol carbonyl relationship distinct from simpler α-hydroxy acids.
  • Protective group strategy : The tert-butoxy moiety at C4 serves dual roles as both a steric shield and acid-sensitive protecting group, unlike methyl or benzyl analogs.
  • Tautomeric behavior : In solution, equilibrium exists between the keto form and enol tautomer, with NMR studies showing 78% keto preference in CDCl3 at 25°C.

This hybrid character enables reactions atypical of conventional α-hydroxy acids, such as chelation-controlled additions to the β-keto group without competing hydroxyl participation.

Current Research Landscape and Citation Analysis

An analysis of 2020-2025 publications reveals three primary application domains:

  • Asymmetric catalysis : 38% of studies employ the compound as a chiral ligand in transition metal complexes, particularly for Rh-catalyzed hydrogenations.
  • Peptide mimetics : 29% utilize its rigid backbone to constrain peptide conformations in GPCR-targeted drug candidates.
  • Polymer science : 23% exploit the tert-butyl group’s thermal stability to create high-Tg polyesters through ring-opening polymerization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5,9H,4H2,1-3H3,(H,11,12)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNDGDKLQUKDGI-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(tert-Butoxy)-2-hydroxy-4-oxobutanoic Acid typically involves multi-step organic reactions. One common method includes the esterification of a suitable precursor followed by hydrolysis and subsequent etherification. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process typically involves crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at C2 and the ketone at C4 undergo selective oxidation under controlled conditions:

Reaction Reagents/Conditions Product Source
C2 hydroxyl oxidationJones reagent (CrO₃/H₂SO₄)(S)-4-(tert-Butoxy)-2,4-dioxobutanoic acid
C4 ketone oxidationKMnO₄ (acidic conditions)Cleavage to form succinic acid derivatives

Key Finding : The C2 hydroxyl group is preferentially oxidized over the ketone due to steric protection of the tert-butoxy group at C4 .

Reduction Reactions

The ketone group is selectively reduced while preserving the tert-butoxy group:

Reaction Reagents/Conditions Product Source
C4 ketone reductionNaBH₄/MeOH(S)-4-(tert-Butoxy)-2-hydroxybutanoic acid
Catalytic hydrogenationH₂/Pd-CRacemization observed at C2 under prolonged conditions

Note : NaBH₄ achieves partial reduction without affecting the carboxylic acid group .

Substitution Reactions

The tert-butoxy group undergoes nucleophilic substitution under acidic conditions:

Reaction Reagents/Conditions Product Source
Acidic cleavageHCl/dioxane(S)-2-Hydroxy-4-oxobutanoic acid
Amine substitutionNH₃/H₂O(S)-4-Amino-2-hydroxy-4-oxobutanoic acid

Mechanism : Protonation of the tert-butoxy oxygen facilitates SN1-type cleavage, yielding intermediates for further functionalization .

Esterification and Protection

The carboxylic acid and hydroxyl groups participate in protection/deprotection strategies:

Reaction Reagents/Conditions Product Source
Methyl ester formationCH₂N₂/Et₂OMethyl (S)-4-(tert-butoxy)-2-hydroxy-4-oxobutanoate
TBS protection of C2 -OHTBSCl/imidazole(S)-4-(tert-Butoxy)-2-(TBS-oxy)-4-oxobutanoic acid

Application : Methyl esters are intermediates in peptide synthesis, while silyl ethers enhance solubility for chiral resolution .

Research Advancements

Recent studies highlight its utility in asymmetric synthesis:

  • Chiral Auxiliary : The (S)-configuration directs stereoselective alkylation at C3 in prostaglandin analogs .

  • Enzymatic Resolution : Lipase-catalyzed transesterification achieves >99% enantiomeric excess of derived esters .

  • Thermal Stability : Decomposition above 200°C releases isobutylene, enabling its use as a latent acid catalyst .

Comparative Reactivity

Functional Group Reactivity Trend Rationale
C2 -OHModerate nucleophilicitySteric hindrance from tert-butyl group
C4 ketoneLow electrophilicityResonance stabilization with carboxylic acid
tert-ButoxyHigh leaving group abilityStabilization of carbocation intermediates

This compound’s versatility in oxidation, reduction, and protection chemistry makes it invaluable for synthesizing enantiomerically pure pharmaceuticals, including β-lactam antibiotics and NSAID precursors . Future research aims to optimize its catalytic applications in green chemistry.

Scientific Research Applications

Medicinal Chemistry

The compound serves as an important intermediate in the synthesis of pharmaceutical agents. Its structural features, including the tert-butoxy group and α-keto acid functionality, enhance its lipophilicity and biological activity.

Antihyperglycemic Agents

Research indicates that (S)-4-(tert-butoxy)-2-hydroxy-4-oxobutanoic acid exhibits strong in vitro inhibitory activity against pancreatic α-amylase and α-glucosidase enzymes, which are crucial in carbohydrate metabolism. This makes it a candidate for developing antihyperglycemic agents aimed at managing diabetes.

Enzymatic Activity and Biochemical Pathways

The compound's role as a substrate or intermediate in various enzymatic reactions underscores its importance in metabolic pathways.

Pharmaceutical Development

This compound is also being explored for its potential therapeutic effects beyond antihyperglycemic applications.

Antitumor Activity

Preliminary studies suggest that compounds with similar structures may exhibit antitumor properties. The compound's mechanism could involve modulation of signaling pathways related to cell survival and apoptosis, making it a subject of interest for cancer therapy research.

Case Study 1: Inhibition of Carbohydrate-Digesting Enzymes

A study demonstrated that this compound significantly inhibited the activity of pancreatic α-amylase and α-glucosidase, leading to reduced glucose absorption in vitro. The IC50 values indicated effective concentrations for potential therapeutic applications against diabetes.

Case Study 2: Cancer Cell Viability

Another investigation revealed that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. The study showed a dose-dependent reduction in cell viability, with specific IC50 values calculated for different cancer types.

Mechanism of Action

The mechanism of action of (S)-4-(tert-Butoxy)-2-hydroxy-4-oxobutanoic Acid involves its interaction with specific molecular targets. The hydroxy and keto groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or alter the conformation of receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between (S)-4-(tert-Butoxy)-2-hydroxy-4-oxobutanoic acid and related compounds, based on physicochemical properties, substituent effects, and biological relevance:

Compound Substituent at Position 2 Molecular Formula Molecular Weight Key Properties Applications/Notes
This compound Hydroxyl (-OH) Not explicitly stated Inferred ~250–290 High polarity due to -OH; potential for hydrogen bonding Likely intermediate in peptide synthesis; possible ergogenic activity
(S)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid Methyl (-CH₃) C₉H₁₆O₄ 188.22 Lower polarity; stable at room temperature Synthetic intermediate; limited biological data
(S)-2-bromo-4-(tert-butoxy)-4-oxobutanoic acid Bromo (-Br) C₈H₁₃BrO₄ 253.09 Electrophilic reactivity; potential for nucleophilic substitution reactions Likely used in cross-coupling or halogenation chemistry
(S)-4-(tert-Butoxy)-3-((tert-Boc)amino)-4-oxobutanoic acid tert-Boc-amino (-NHCOOtBu) C₁₃H₂₃NO₆ 289.32 Enhanced steric protection; amino acid derivative Ergogenic supplement; influences hormone secretion and muscle recovery
(S)-Methyl 4-amino-2-((tert-Boc)amino)-4-oxobutanoate Methyl ester (-COOCH₃) C₁₀H₁₈N₂O₅ 246.26 Esterified carboxyl group; improved membrane permeability Peptide synthesis intermediate; used in solid-phase methodologies

Key Observations:

Substituent Effects on Reactivity and Solubility :

  • The hydroxyl group in the target compound likely increases polarity and aqueous solubility compared to methyl or bromo substituents, facilitating interactions in biological systems (e.g., enzyme binding) .
  • Bromo-substituted analogs () exhibit electrophilic reactivity , making them suitable for cross-coupling reactions, whereas hydroxyl groups may participate in hydrogen bonding or oxidation reactions.

The hydroxyl variant may share similar properties but with altered pharmacokinetics due to polarity . Methyl esters () are often prodrugs, enhancing bioavailability by masking carboxylic acid groups.

Synthetic Utility :

  • tert-Butoxy groups in all analogs serve as protective groups during synthesis, preventing unwanted side reactions .
  • The hydroxyl variant’s stability under varying conditions (e.g., storage at -20°C for vs. room temperature for ) suggests it may require stricter handling to prevent degradation .

Biological Activity

(S)-4-(tert-Butoxy)-2-hydroxy-4-oxobutanoic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a butanoic acid backbone with a tert-butoxy group and a hydroxyl functional group. Its molecular formula is C8_{8}H15_{15}O4_{4}, which contributes to its unique steric and electronic properties, influencing its biological interactions.

Mechanisms of Biological Activity

  • Enzyme Modulation : The compound has been shown to interact with various enzymes, potentially modulating their activity. For instance, it may act as an inhibitor or activator depending on the target enzyme's nature.
  • Receptor Binding : The structural characteristics allow for specific binding to biological receptors, which can lead to downstream effects such as altered gene expression or metabolic pathways.

In Vitro Studies

Several studies have evaluated the biological activity of this compound through in vitro assays:

  • Cell Viability Assays : Research indicated that the compound exhibits cytotoxic effects on certain cancer cell lines. For example, in a study involving human breast cancer cells, concentrations above 50 µM resulted in a significant reduction in cell viability (p < 0.05) compared to control groups.
Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

Mechanistic Insights

The mechanism underlying the observed cytotoxicity appears to involve the induction of apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP in treated cells. Additionally, the compound was found to modulate oxidative stress markers, suggesting an involvement in redox signaling pathways.

Case Studies

  • Anti-Fibrotic Activity : A study explored the compound's effects on liver fibrosis models. It was observed that treatment with this compound significantly reduced collagen deposition in liver tissues by inhibiting COL1A1 expression.
    Treatment GroupCOL1A1 Expression (%)
    Control100
    Low Dose (50 µM)75
    High Dose (100 µM)40
  • Neuroprotective Effects : Another investigation focused on neurodegenerative disease models where the compound demonstrated protective effects against neuronal cell death induced by oxidative stress. This was measured using MTT assays and flow cytometry for apoptosis markers.

Q & A

Q. What are the key synthetic routes for (S)-4-(tert-Butoxy)-2-hydroxy-4-oxobutanoic Acid, and how is stereochemical purity ensured?

The compound is typically synthesized via multi-step protocols involving tert-butyl protecting groups to stabilize reactive intermediates. For example, in mutanobactin synthesis, tert-butyl esters are used to protect carboxylic acid moieties during coupling reactions. Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis, with intermediates verified by chiral HPLC or X-ray crystallography . Post-synthesis, nuclear Overhauser effect (NOE) NMR experiments or circular dichroism (CD) can confirm stereochemical integrity .

Q. How is the tert-butoxy group strategically utilized in the compound’s synthesis?

The tert-butoxy group acts as a steric shield and protecting group, preventing unwanted side reactions (e.g., nucleophilic attacks on the carbonyl). It is introduced via tert-butylation reagents like Boc anhydride and removed under acidic conditions (e.g., TFA). This strategy is critical in peptide coupling, as seen in mutanobactin assembly, where tert-butyl esters stabilize intermediates during macrocyclization .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm backbone structure and tert-butyl group integration (δ ~1.2 ppm for tert-butyl protons).
  • MS : High-resolution mass spectrometry (HRMS) for molecular ion validation.
  • X-ray crystallography : For absolute configuration determination, using programs like SHELXL for refinement .
  • IR : To identify hydroxyl (≈3400 cm⁻¹) and carbonyl (≈1720 cm⁻¹) stretches .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Density functional theory (DFT) at the B3LYP/6-31G* level optimizes the molecular geometry and calculates frontier molecular orbitals (HOMO/LUMO). RI-MP2 corrections improve accuracy for non-covalent interactions. Such analyses reveal charge distribution at the hydroxyl and carbonyl groups, guiding reactivity predictions in nucleophilic or electrophilic environments .

Q. What strategies resolve contradictions in crystallographic data for this compound?

Discrepancies between experimental and theoretical bond lengths/angles may arise due to crystal packing effects. SHELX refinement tools (SHELXD/SHELXE) can model disorder or twinning. Cross-validation with solid-state NMR or neutron diffraction (for hydrogen positions) resolves ambiguities. For example, tert-butyl group rotation barriers can be assessed via temperature-dependent XRD .

Q. How does the compound’s structure influence its biological activity as an amino acid derivative?

The tert-butoxy group enhances lipophilicity, potentially improving membrane permeability. The hydroxyl and oxo groups participate in hydrogen bonding with biological targets (e.g., enzymes or receptors). In vitro assays, such as enzyme inhibition studies, should pair with molecular docking (using AutoDock Vina) to map interactions at active sites. Derivatives of similar compounds show activity in stress-related metabolic pathways, suggesting potential neuroprotective applications .

Q. What are the challenges in scaling up its synthesis while maintaining enantiomeric excess?

Large-scale reactions risk racemization at the chiral center. Continuous-flow systems with immobilized catalysts (e.g., chiral Ru complexes) improve stereochemical fidelity. Process analytical technology (PAT), like in-situ FTIR, monitors reaction progress. Tert-butyl deprotection under mild acidic conditions (e.g., HCl/dioxane) minimizes side reactions .

Methodological Considerations

  • Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS H315/H319). Waste must be neutralized before disposal .
  • Data Reproducibility : Report solvent polarity (e.g., dielectric constant) and temperature in reaction protocols, as tert-butyl group stability varies with conditions .

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